Olutasidenib vs. Ivosidenib: Superior Duration of Response in R/R IDH1-Mutant AML
A comprehensive review comparing the clinical outcomes of the two FDA-approved mIDH1 inhibitors for R/R AML found that Olutasidenib demonstrates a substantially longer median duration of response (DoR) compared to Ivosidenib [1]. This difference occurs despite similar overall response rates for complete remission (CR) or CR with partial hematologic recovery (CR/CRh) between the two agents [1]. The data are drawn from cross-trial comparisons of their respective pivotal phase 2 studies.
| Evidence Dimension | Median Duration of Response (DoR) |
|---|---|
| Target Compound Data | 25.3 months |
| Comparator Or Baseline | Ivosidenib: 11.7 months |
| Quantified Difference | 13.6 months longer (2.2x) |
| Conditions | Relapsed/Refractory (R/R) mIDH1 AML patients treated in separate Phase 2 pivotal trials (Olutasidenib: NCT02719574; Ivosidenib: NCT02074839). |
Why This Matters
For researchers designing longitudinal studies or clinical trials, a >2-fold longer DoR indicates Olutasidenib may be the preferred agent for investigating durable responses and long-term disease control.
- [1] Watts JM, et al. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia. Curr Treat Options Oncol. 2024;25(11):1345-1353. View Source
